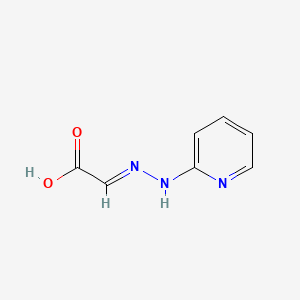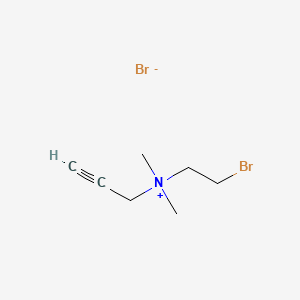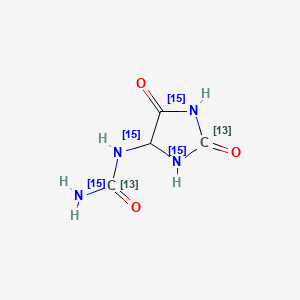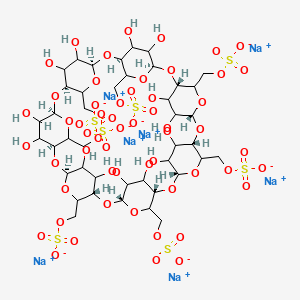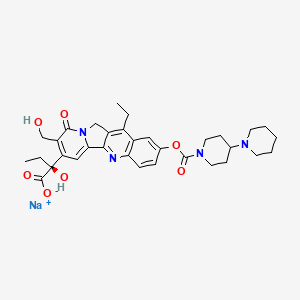
イリノテカンカルボン酸ナトリウム塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Irinotecan Carboxylate Sodium Salt is a DNA topoisomerase inhibitor . It is a derivative of camptothecin that inhibits the action of topoisomerase I . Irinotecan prevents the religation of the DNA strand by binding to the topoisomerase I-DNA complex, causing double-strand DNA breakage and cell death .
Molecular Structure Analysis
The molecular formula of Irinotecan Carboxylate Sodium Salt is C33H39N4NaO7 . Its molecular weight is 626.68 . The structure of Irinotecan Carboxylate Sodium Salt is complex due to the involvement of many enzymes and transporters .Chemical Reactions Analysis
Irinotecan Carboxylate Sodium Salt is the carboxylate form of Irinotecan . It is converted to its active metabolite, SN-38, by carboxylesterase . This conversion is influenced by environmental and genetic factors .Physical and Chemical Properties Analysis
Irinotecan is a hydrophilic compound with a large volume of distribution . At physiological pH, Irinotecan and its active metabolite SN-38 are present in two pH-dependent equilibrium isoforms .科学的研究の応用
イリノテカンカルボン酸ナトリウム塩の用途に関する包括的な分析
イリノテカンカルボン酸ナトリウム塩は、さまざまな癌の治療に使用される化学療法薬イリノテカンの水溶性誘導体です。以下は、さまざまな分野におけるその科学研究の用途の詳細な分析です。
腫瘍学: 癌治療の有効性: イリノテカンは、主に結腸直腸癌の治療に用いられます。また、膵臓癌や肺癌の治療にも用いられます。 イリノテカンは、DNA複製に不可欠な酵素であるトポイソメラーゼIを阻害することにより機能し、細胞死を誘導します . ナトリウム塩型は、臨床現場での投与と取り扱いを容易にする。
薬物動態学: 薬物レベルのモニタリング: イリノテカンの薬物動態学は、ナトリウム塩型を含め、血中での急速な変換と、さまざまな酵素やトランスポーターの関与のために複雑です . この分野の研究は、患者の薬物レベルをモニタリングし、投薬量を最適化して副作用を最小限に抑えることに重点を置いています。
薬理遺伝学: 個別化医療: 薬理遺伝学の研究は、遺伝子プロファイルに基づいてイリノテカン治療を個別化することを目指しています。 薬物代謝酵素やトランスポーターをコードする遺伝子の変異は、薬物関連毒性と有効性を予測し、より個別化された治療につながります .
分析化学: 薬物定量: 分析化学では、医薬品形態や生物学的サンプル中のイリノテカンの定量化のための方法が開発されています。 最近の研究では、この目的のために分光光度法が提案されており、これはシンプルで迅速かつ費用対効果が高いです .
毒性学: 安全性と副作用プロファイル: 毒性学的研究は、イリノテカンの安全性と副作用プロファイルを評価します。 この分野の研究は、その使用に関連する、出血性膀胱炎などの重篤で予測不可能な毒性を特定するのに役立ちます .
作用機序
Target of Action
Irinotecan Carboxylate Sodium Salt, also known as Irinotecan, primarily targets DNA topoisomerase I , a nuclear enzyme involved in DNA replication . This enzyme plays a crucial role in relaxing torsionally strained (supercoiled) DNA, which is essential for DNA replication and transcription .
Mode of Action
Upon administration, Irinotecan is converted into its active metabolite, SN-38 , by carboxylesterase in the liver and gastrointestinal tract . Both Irinotecan and SN-38 inhibit DNA topoisomerase I, acting on the S and G2 phases of the cell cycle . They bind to the topoisomerase I-DNA complex and prevent the religation of the DNA strands, thereby interfering with DNA synthesis . This leads to the arrest of the cell cycle in the S-G2 phase and ultimately results in cancer cell death .
Biochemical Pathways
Irinotecan has a highly complex metabolism. It is subject to extensive metabolic conversion by various enzyme systems, including esterases to form SN-38, UGT1A1 mediating glucuronidation of SN-38, as well as CYP3A4, which forms several pharmacologically inactive oxidation products . These processes mediate drug elimination, either through metabolic breakdown or excretion .
Pharmacokinetics
The pharmacokinetics of Irinotecan are characterized by large interindividual variability . The mean systemic clearance and steady-state volume of distribution values are 14.3 l/h/m² and 211 l/m², respectively . The clearance of Irinotecan is mainly biliary (66%) and independent of dose . Both Irinotecan and SN-38 exist in an active lactone form and an inactive carboxylate form, between which an equilibrium exists that depends on the pH and the presence of binding proteins .
Result of Action
The molecular and cellular effects of Irinotecan’s action are primarily due to its inhibition of DNA topoisomerase I, which leads to DNA damage and cell death . This results in the arrest of the cell cycle in the S-G2 phase and ultimately leads to cancer cell death .
Action Environment
The metabolism of Irinotecan is prone to environmental and genetic influences . Genetic variants in the DNA of enzymes and transporters involved in Irinotecan’s metabolism could predict a part of the drug-related toxicity and efficacy of treatment . Patient characteristics, lifestyle, and comedication also influence Irinotecan pharmacokinetics . Other factors, including dietary restriction, are currently being studied .
Safety and Hazards
将来の方向性
Irinotecan has undergone extensive clinical evaluation since its approval in the United States in 1996 . The focus of development has evolved from evaluation of single-agent activity in refractory disease settings to evaluation of front-line irinotecan-based combination chemotherapy regimens and integration of irinotecan into combined modality regimens . Future research is expected to continue to explore the pharmacology, metabolism, mechanisms of resistance, and molecular determinants of response to Irinotecan .
生化学分析
Biochemical Properties
Irinotecan Carboxylate Sodium Salt interacts with the enzyme topoisomerase I . It is converted in vivo by carboxylesterase to its active metabolite SN-38, which is 100- to 1000-fold more active compared with Irinotecan itself . This interaction inhibits the re-ligation process of the DNA strands, leading to DNA damage and cell death .
Cellular Effects
The effects of Irinotecan Carboxylate Sodium Salt on cells are profound. It interferes with DNA synthesis, leading to the arrest of the cell cycle in the S-G2 phase and ultimately causing cancer cell death . It has been shown to have superior antitumor activity against colon cancer cells compared to CPT-11 and SN38 .
Molecular Mechanism
The molecular action of Irinotecan Carboxylate Sodium Salt occurs by trapping a subset of topoisomerase -1-DNA cleavage complexes . One Irinotecan molecule stacks against the base pairs flanking the topoisomerase-induced cleavage site and poisons (inactivates) the topoisomerase 1 enzyme .
Temporal Effects in Laboratory Settings
The metabolism of Irinotecan Carboxylate Sodium Salt is complex and characterized by large interindividual pharmacokinetic variability . The conversion of Irinotecan lactone to carboxylate within the circulation is rapid, with an initial half-life of between 9 and 14 min .
Dosage Effects in Animal Models
In animal models, the anti-tumor effects of Irinotecan Carboxylate Sodium Salt were markedly superior to those of the CPT-11 injection group in all four xenograft models
Metabolic Pathways
Irinotecan Carboxylate Sodium Salt undergoes extensive metabolic conversion by various enzyme systems, including esterases to form SN-38, UGT1A1 mediating glucuronidation of SN-38, as well as CYP3A4, which forms several pharmacologically inactive oxidation products .
Transport and Distribution
The transport and distribution of Irinotecan Carboxylate Sodium Salt within cells and tissues are influenced by various drug-transporting proteins, notably P-glycoprotein and canalicular multispecific organic anion transporter . These proteins are present on the bile canalicular membrane and play a significant role in the elimination of the drug .
Subcellular Localization
It is known that the active form of the drug, SN-38, interacts with the enzyme topoisomerase I, which is located in the cell nucleus .
特性
IUPAC Name |
sodium;(2S)-2-[12-ethyl-8-(hydroxymethyl)-9-oxo-2-(4-piperidin-1-ylpiperidine-1-carbonyl)oxy-11H-indolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40N4O7.Na/c1-3-22-23-16-21(44-32(42)36-14-10-20(11-15-36)35-12-6-5-7-13-35)8-9-27(23)34-29-24(22)18-37-28(29)17-26(25(19-38)30(37)39)33(43,4-2)31(40)41;/h8-9,16-17,20,38,43H,3-7,10-15,18-19H2,1-2H3,(H,40,41);/q;+1/p-1/t33-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKZQEGIYKWOXLC-WAQYZQTGSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2CN3C(=CC(=C(C3=O)CO)C(CC)(C(=O)[O-])O)C2=NC4=C1C=C(C=C4)OC(=O)N5CCC(CC5)N6CCCCC6.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C2CN3C(=CC(=C(C3=O)CO)[C@@](CC)(C(=O)[O-])O)C2=NC4=C1C=C(C=C4)OC(=O)N5CCC(CC5)N6CCCCC6.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H39N4NaO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
626.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

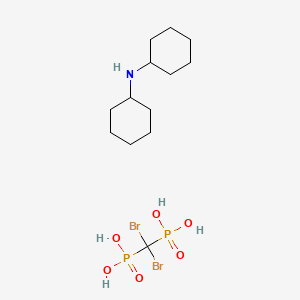
![7-Hydroxy-11-{4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl}-5H-5lambda~4~-dibenzo[b,f][1,4]thiazepin-5-one](/img/structure/B564492.png)
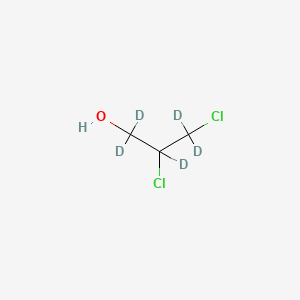
![N-[1-(3'-Benzyloxyphenyl)ethyl]-N,N-dimethyl-d6-amine](/img/structure/B564500.png)
![N-[1-(3'-Benzyloxyphenyl)ethyl]-N-methyl-O-ethylcarbamate](/img/structure/B564501.png)
![N-[1-(3'-Benzyloxyphenyl)ethyl]-N-(methyl-d3)-O-ethylcarbamate](/img/structure/B564502.png)
![N-[1-(3'-Benzyloxyphenyl)ethyl]-N-methylamine](/img/structure/B564503.png)

